

Ganoderenic acid C and its role as a secondary metabolite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ganoderenic acid C*

Cat. No.: *B15596683*

[Get Quote](#)

An In-depth Technical Guide to **Ganoderenic Acid C**: A Bioactive Secondary Metabolite

Introduction

Ganoderenic acid C is a highly oxygenated lanostane-type triterpenoid, a class of complex organic compounds synthesized by various species of the medicinal mushroom *Ganoderma*, most notably *Ganoderma lucidum*. As a secondary metabolite, it is not directly involved in the normal growth, development, or reproduction of the fungus. Instead, these compounds are believed to play a role in the organism's interaction with its environment, potentially as defense mechanisms. **Ganoderenic acid C**, alongside other related ganoderic acids, has attracted significant interest from the scientific and pharmaceutical communities due to a wide range of potential therapeutic properties, including anti-inflammatory and cytotoxic activities.^{[1][2]} This guide provides a comprehensive overview of **Ganoderenic acid C**, detailing its chemical properties, biological role, mechanisms of action, and the experimental protocols used for its study.

Chemical and Physical Properties

Ganoderenic acid C is a tetracyclic triterpenoid derived from a lanostane skeleton. Its complex structure features multiple hydroxyl and carbonyl functional groups, which are critical for its biological activity.

Property	Data	Reference
IUPAC Name	(3 β ,7 β ,15 α ,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid	[3]
CAS Number	100665-42-7	[3]
Molecular Formula	C ₃₀ H ₄₄ O ₇	[3]
Molecular Weight	516.7 g/mol	[3]
Appearance	Solid	[3]
Solubility	Soluble in Methanol	[3]
Origin	Ganoderma sp.	[3]
SMILES	CC1(C)--INVALID-LINK-- CCC2(C)C3=C(C4(--INVALID-LINK-- CC(C4(CC3=O)C)/C(C)=C/C(CC(C)C(O)=O)=O)C)-- INVALID-LINK--CC12	[3]
InChI Key	DIEUZIPSDUGWLD- OHKNMCQLSA-N	[3]

Role as a Secondary Metabolite and Biosynthesis

Ganoderic and ganoderenic acids are synthesized in Ganoderma species through the mevalonate pathway, starting from acetyl-CoA. The precursor lanosterol undergoes a series of complex enzymatic modifications, including oxidation, hydroxylation, and cyclization, catalyzed primarily by cytochrome P450 monooxygenases (CYPs).^{[4][5][6][7]} These modifications result in a vast diversity of triterpenoids with varied biological activities.^{[5][8]} The production of these secondary metabolites is often induced by environmental stress, suggesting a role in the fungus's defense and survival mechanisms. The heterologous biosynthesis of ganoderic acids in hosts like *Saccharomyces cerevisiae* is an active area of research, aiming for more efficient and controlled production.^{[4][7]}

Biological Activities and Mechanisms of Action

Ganoderenic acid C exhibits several significant pharmacological activities, primarily anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Ganoderenic acid C has been shown to be a potent anti-inflammatory agent. Its primary mechanism involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.^[2] It effectively suppresses the production of inflammatory mediators like tumor necrosis factor-alpha (TNF- α).^[9] This suppression is achieved by down-regulating critical signaling cascades, including Nuclear Factor-kappa B (NF- κ B), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1).^{[1][2][9]}

- NF- κ B Pathway: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the I κ B protein is degraded, allowing the NF- κ B complex to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF- α , IL-6).^[10] **Ganoderenic acid C** has been shown to inhibit the activation of NF- κ B, thereby blocking this inflammatory cascade.^{[9][11]}
- MAPK Pathway: The MAPK signaling cascade, which includes kinases like p38 and JNK, is also a crucial regulator of inflammation. **Ganoderenic acid C** partially suppresses the MAPK pathway by inhibiting the phosphorylation of key proteins, further contributing to its anti-inflammatory effects.^[11]

Cytotoxic and Anti-Cancer Activity

Ganoderenic acid C has demonstrated cytotoxic effects against certain cancer cell lines. For example, it is cytotoxic to H460 cancer cells with a reported IC₅₀ value of 93 μ M.^[3] While the precise mechanisms for **Ganoderenic acid C** are still under investigation, related ganoderic acids are known to induce apoptosis (programmed cell death) in cancer cells through various pathways.^{[12][13]} These mechanisms often involve inducing mitochondrial dysfunction, activating caspase cascades, and arresting the cell cycle.^{[14][15][16][17]} For instance, other ganoderic acids have been shown to inhibit proliferation and induce apoptosis by suppressing NF- κ B activity and down-regulating the expression of genes involved in cell proliferation (c-Myc, cyclin D1), anti-apoptosis (Bcl-2), and invasion (MMP-9).^[12]

Quantitative Data Summary

This section summarizes quantitative data related to the biological activity and analysis of **Ganoderenic acid C** and related compounds.

Table 5.1: Cytotoxicity Data

Compound	Cell Line	IC ₅₀ Value	Reference
Ganoderenic acid C	H460	93 µM	[3]

Table 5.2: Spectroscopic Data (¹³C-NMR for Related Ganoderic Acids)

Note: Specific ¹³C-NMR data for **Ganoderenic acid C** was not available in the provided search results. Data for structurally similar compounds are presented for reference.

Carbon No.	Ganoderic Acid C-like skeleton (Compound 7) ¹³ C-NMR (δ ppm, C ₅ D ₅ N)	Reference
1	39.1 (t)	[18]
2	18.6 (t)	[18]
3	79.2 (d)	[18]
4	39.3 (s)	[18]
5	51.0 (d)	[18]
6	19.8 (t)	[18]
7	33.5 (t)	[18]
8	150.0 (s)	[18]
9	149.6 (s)	[18]
10	37.3 (s)	[18]
11	204.2 (s)	[18]
12	61.0 (s)	[18]
13	47.0 (s)	[18]
14	59.0 (s)	[18]
15	214.4 (s)	[18]
16	33.6 (t)	[18]
17	35.5 (d)	[18]
18	12.5 (q)	[18]
19	23.3 (q)	[18]
20	192.8 (s)	[18]
21	17.8 (q)	[18]
22	197.2 (s)	[18]

23	208.9 (s)	[18]
24	178.4 (s)	[18]
28	27.5 (q)	[18]
29	20.3 (q)	[18]
30	30.1 (t)	[18]

Table 5.3: LC-MS/MS Parameters for Ganoderic Acid Analysis

Compound	Ionization Mode	MS/MS Transition (m/z)	Collision Energy (eV)	Reference
Ganoderic acid C ₂	Negative APCI	517 → 287	35	[19]
Ganoderic acid B	Negative APCI	515 → 249	35	[19]
Ganoderic acid A	Negative APCI	515 → 300	35	[19]
Ganoderic acid H	Positive APCI	571 → 467	25	[19]
Ganoderic acid D	Positive APCI	497 → 237	35	[19]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of **Ganoderic acid C** from *Ganoderma* species.

Protocol 1: Extraction and Initial Fractionation

This protocol describes a general method for obtaining a triterpenoid-enriched fraction from *Ganoderma lucidum* fruiting bodies.[\[1\]](#)

- Raw Material Preparation:
 - Obtain dried fruiting bodies of *Ganoderma lucidum*.

- Clean the material to remove any debris.
- Grind the dried fruiting bodies into a fine powder (~40-60 mesh) to maximize surface area for extraction.[\[1\]](#)
- Ethanolic Extraction:
 - Macerate the powdered *G. lucidum* (e.g., 1 kg) with 95% ethanol (e.g., 10 L) at room temperature for 24 hours with occasional stirring.[\[1\]](#)
 - Filter the mixture through cheesecloth, followed by Whatman No. 1 filter paper.
 - Repeat the extraction process on the residue two more times with fresh 95% ethanol.
 - Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[\[1\]](#)
- Solvent Partitioning for Triterpenoid Enrichment:
 - Suspend the crude ethanolic extract in distilled water.
 - Perform liquid-liquid extraction with an equal volume of a nonpolar solvent like methylene chloride (repeat 3 times).[\[1\]](#)
 - Combine the organic (methylene chloride) fractions, which contain the triterpenoids.
 - Dry the organic fraction over anhydrous sodium sulfate.
 - Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.[\[1\]](#)

Protocol 2: Purification by Column Chromatography

This protocol details the separation of individual compounds from the enriched fraction.

- Silica Gel Column Chromatography:
 - Prepare a silica gel (200-300 mesh) column packed in a nonpolar solvent (e.g., chloroform).[\[1\]](#)

- Dissolve the triterpenoid-enriched fraction in a minimal amount of the same solvent and load it onto the column.
- Elute the column with a gradient of chloroform and a more polar solvent like acetone.[\[1\]](#)
- Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).
- Combine fractions containing the target compounds based on the monitoring results.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
 - The final purification is achieved using preparative HPLC.[\[1\]](#)
 - Utilize a semi-preparative or preparative C18 HPLC column.
 - Dissolve the semi-purified fraction in the mobile phase.
 - Employ a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid. The specific gradient must be optimized for baseline separation.[\[1\]](#)
 - Set the detection wavelength at 252 nm.[\[1\]](#)[\[20\]](#)
 - Collect the peak corresponding to **Ganoderenic acid C**.
 - Evaporate the solvent to obtain the purified compound.

Protocol 3: In Vitro Anti-inflammatory Assay (TNF- α Inhibition)

This protocol is a common method for evaluating the anti-inflammatory activity of compounds.
[\[11\]](#)

- Cell Culture:
 - Use a suitable cell line, such as the RAW 264.7 murine macrophage cell line.

- Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Incubate at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Treatment:
 - Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of purified **Ganoderenic acid C** for 1-2 hours.
 - Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a specified period (e.g., 24 hours). Include appropriate controls (untreated, LPS only).
- Quantification of TNF-α:
 - After incubation, collect the cell culture supernatant.
 - Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
 - Determine the concentration of **Ganoderenic acid C** that causes 50% inhibition (IC₅₀) of TNF-α production.

Visualizations: Pathways and Workflows

Signaling Pathways

```
// Node Definitions
LPS [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#FBBC05", fontcolor="#202124"];
TLR4 [label="TLR4 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"];
IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"];
IkB [label="IkB", fillcolor="#F1F3F4", fontcolor="#202124"];
NFkB [label="NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"];
NFkB_IkB [label="NF-κB-IkB\n(Inactive Complex)", fillcolor="#F1F3F4", fontcolor="#202124"];
Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", style=dashed, fontcolor="#202124"];
Transcription [label="Gene", fillcolor="#FFFFFF", style=dashed, fontcolor="#202124"];
```

Transcription", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF- α , IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GAC [label="**Ganoderenic Acid C**", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges (Pathway Logic) LPS -> TLR4; TLR4 -> IKK [label="Activates"]; IKK -> I κ B [label="Phosphorylates"]; I κ B -> NF κ B_I κ B [style=invis]; NF κ B_I κ B -> NF κ B [label="I κ B Degradation"]; NF κ B -> Nucleus [label="Translocation"]; Nucleus -> Transcription [tail=Nucleus, head=Transcription, label=""]; Transcription -> Cytokines;

// Inhibition by **Ganoderenic Acid C** GAC -> IKK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];

// Grouping NF κ B_I κ B -> I κ B [style=invis]; NF κ B_I κ B -> NF κ B [style=invis];

{rank=same; I κ B; NF κ B} } .dot Caption: Inhibition of the NF- κ B signaling pathway by **Ganoderenic Acid C**.

// Node Definitions Stimulus [label="Inflammatory Stimulus", fillcolor="#FBBC05", fontcolor="#202124"]; ASK1 [label="ASK1", fillcolor="#F1F3F4", fontcolor="#202124"]; MKK [label="MKK3/6, MKK4/7", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_JNK [label="p38 / JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1 [label="AP-1\n(c-Jun/c-Fos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GAC [label="**Ganoderenic Acid C**", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges (Pathway Logic) Stimulus -> ASK1; ASK1 -> MKK [label="Phosphorylates"]; MKK -> p38_JNK [label="Phosphorylates"]; p38_JNK -> AP1 [label="Activates"]; AP1 -> Inflammation;

// Inhibition by **Ganoderenic Acid C** GAC -> p38_JNK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits\nPhosphorylation"]; } .dot Caption: Partial suppression of the MAPK signaling pathway by **Ganoderenic Acid C**.

Experimental Workflow

// Nodes Start [label="Dried Ganoderma\nFruiting Bodies", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; Grinding [label="Grinding (40-60 mesh)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Ethanol Maceration (3x)",

```
fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration1 [label="Rotary Evaporation",  
fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeExtract [label="Crude Extract",  
fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note]; Partitioning [label="Liquid-Liquid  
Partitioning\n(Water/Methylene Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"];  
EnrichedFraction [label="Triterpenoid-Enriched\nFraction", fillcolor="#4285F4",  
fontcolor="#FFFFFF", shape=note]; Silica [label="Silica Gel Column\nChromatography",  
fillcolor="#F1F3F4", fontcolor="#202124"]; SemiPure [label="Semi-Purified Fractions",  
fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note]; HPLC [label="Preparative HPLC  
(C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Purified Ganoderenic Acid C",  
fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d];  
  
// Edges Start -> Grinding; Grinding -> Extraction; Extraction -> Concentration1; Concentration1  
-> CrudeExtract; CrudeExtract -> Partitioning; Partitioning -> EnrichedFraction [label="Organic  
Phase"]; EnrichedFraction -> Silica; Silica -> SemiPure; SemiPure -> HPLC; HPLC -> Final; }  
.dot Caption: Workflow for the extraction and purification of Ganoderenic Acid C.
```

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Biosynthesis of a novel ganoderic acid by expressing CYP genes from *Ganoderma lucidum* in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of ganoderic acids by a *Ganoderma lucidum* cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 7. Biosynthesis of a ganoderic acid in *Saccharomyces cerevisiae* by expressing a cytochrome P450 gene from *Ganoderma lucidum* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Progress on the Biological Activity of Ganoderic Acids in *Ganoderma lucidum* over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. tandfonline.com [tandfonline.com]
- 19. ganoderma-market.com [ganoderma-market.com]
- 20. jfda-online.com [jfda-online.com]
- To cite this document: BenchChem. [Ganoderenic acid C and its role as a secondary metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15596683#ganoderenic-acid-c-and-its-role-as-a-secondary-metabolite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com